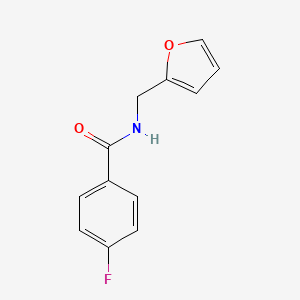![molecular formula C13H10N2O B7549560 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol](/img/structure/B7549560.png)
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol
Overview
Description
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments. In
Scientific Research Applications
Dual 5-HT6/5-HT2A Receptor Ligands with Pro-Cognitive Properties : A study by Staroń et al. (2019) in the "European Journal of Medicinal Chemistry" describes the discovery of compounds, including 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol derivatives, as dual serotonin receptor ligands. These compounds showed potential as antipsychotics or antidepressants with pro-cognitive properties (Staroń et al., 2019).
Anticancer Activity : Research by Mallisetty et al. (2023) in the "Asian Journal of Chemistry" focused on pyrrolyl-pyridine compounds, including 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol, for their anticancer activity. These compounds were tested against human cervical and breast cancer cell lines, showing significant anticancer properties (Mallisetty et al., 2023).
Treatment for Peritoneal Mesothelioma : Carbone et al. (2013) in the "Journal of Medicinal Chemistry" developed nortopsentin analogues, including 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol derivatives, as potential treatments for diffuse malignant peritoneal mesothelioma. These compounds exhibited significant tumor volume inhibition in experimental models (Carbone et al., 2013).
Synthesis of Chiral Aminophenols : A study by Ge et al. (2010) in the "Chinese Journal of Chemistry" involved the synthesis of 2-{(3R, 7aS)-1, 1-disubstituted-tetrahydro-1H-pyrrolo [1, 2-c] [1, 3] oxazol-3-yl} phenols from salicylaldehyde and amino alcohols derived from L-proline, including derivatives of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol. These compounds were used in enantioselective addition reactions (Ge et al., 2010).
Serotonin (5-HT1B) Agonist : Research by Macor et al. (1990) in the "Journal of Medicinal Chemistry" describes the synthesis of 3-(1,2,5,6-tetrahydropyrid-4-yl)pyrrolo[3,2-b]pyrid-5-one, a rotationally restricted phenolic analogue of RU-24,969, and a potent and selective functional agonist for the serotonin (5-HT1B) receptor (Macor et al., 1990).
properties
IUPAC Name |
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-12-3-1-2-9(7-12)11-6-10-4-5-14-13(10)15-8-11/h1-8,16H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTMLIRJNOYDQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CN=C3C(=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549487.png)
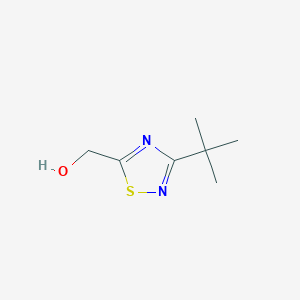
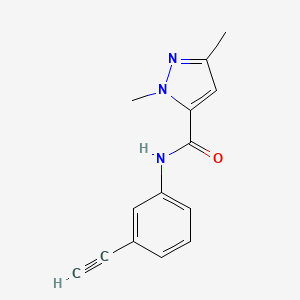
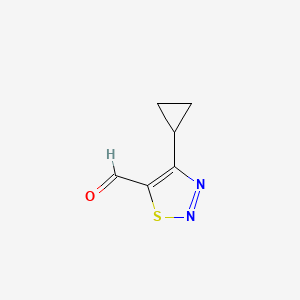
![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7549514.png)
![4-[[[2-(Trifluoromethyl)phenyl]sulfonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7549522.png)

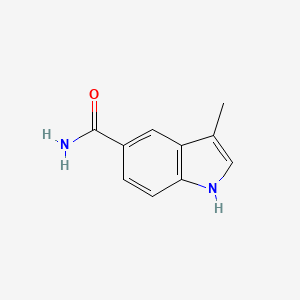
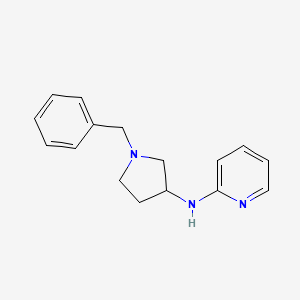
![4-[(E)-2-pyridin-4-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7549555.png)
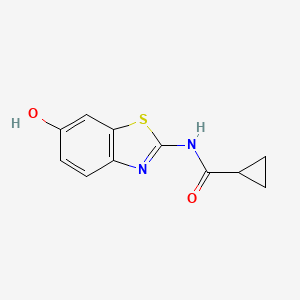

![[bis[(2-methyl-5-propan-2-ylcyclohexyl)oxy]phosphoryl-pyridin-3-ylmethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7549568.png)
